molecular formula C10H9ClN4O B3728907 3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol

3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B3728907
M. Wt: 236.66 g/mol
InChI Key: CXWTZEWFMLBMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to the triazine ring through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol typically involves the nucleophilic substitution of cyanuric chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or acetonitrile. The reaction conditions often require refluxing the mixture for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency of the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base, such as sodium hydroxide, in solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 1-(3-Chloro-4-methylphenyl)-3-heptylurea

Uniqueness

Compared to similar compounds, 3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties. The presence of the triazine ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-2-3-7(4-8(6)11)13-10-14-9(16)5-12-15-10/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWTZEWFMLBMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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